molecular formula C25H27NO4 B14098564 1-(4-Butoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Butoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14098564
M. Wt: 405.5 g/mol
InChI Key: ANSMYUOQWFSJDJ-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrrole core, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction. One efficient method involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, an aromatic aldehyde, and an aliphatic amine under mild conditions. The reaction is carried out in a suitable solvent, such as dioxane, and the product is isolated by crystallization without the need for chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The reaction conditions are optimized to increase yield and purity, and the process may include additional purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromeno-pyrrole derivatives.

Scientific Research Applications

1-(4-Butoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Butoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Properties

Molecular Formula

C25H27NO4

Molecular Weight

405.5 g/mol

IUPAC Name

1-(4-butoxyphenyl)-2-butyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H27NO4/c1-3-5-15-26-22(17-11-13-18(14-12-17)29-16-6-4-2)21-23(27)19-9-7-8-10-20(19)30-24(21)25(26)28/h7-14,22H,3-6,15-16H2,1-2H3

InChI Key

ANSMYUOQWFSJDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCCCC

Origin of Product

United States

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